4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
Description
4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is a heterocyclic compound featuring a fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core substituted with an ethyl group at position 3 and an aniline moiety at position 6 (Figure 1). This compound belongs to a class of condensed heterocycles known for their broad pharmacological activities, including antimicrobial, anticancer, and antioxidant properties . The synthesis typically involves bromination of 4-amino-5-mercapto-4H-[1,2,4]triazole precursors followed by cyclization with aromatic acids in the presence of phosphorus oxychloride (POCl₃) as a dehydrating agent . Its planar triazolothiadiazole ring system facilitates interactions with biological targets, while the ethyl and aniline substituents modulate lipophilicity and electronic properties, enhancing bioavailability .
Properties
IUPAC Name |
4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5S/c1-2-9-13-14-11-16(9)15-10(17-11)7-3-5-8(12)6-4-7/h3-6H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJKVTDZIAHPIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501164947 | |
| Record name | 4-(3-Ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501164947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
714282-42-5 | |
| Record name | 4-(3-Ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=714282-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501164947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Reaction Sequence
The conventional synthesis begins with substituted ethyl esters, which undergo hydrazinolysis to form acid hydrazides. For instance, ethyl 2-(4-aminophenyl)acetate reacts with hydrazine hydrate in ethanol under reflux to yield the corresponding acid hydrazide. Subsequent treatment with carbon disulfide in the presence of potassium hydroxide generates 5-substituted-4-amino-1,2,4-triazole-3-thiol intermediates. These thiols are critical precursors for cyclization.
The final step involves condensing 4-amino-5-ethyl-1,2,4-triazole-3-thiol with an aromatic acid (e.g., 4-aminobenzoic acid) in PPA at 180–200°C. PPA acts as both a catalyst and dehydrating agent, facilitating intramolecular cyclization to form the triazolo-thiadiazole core. The reaction temperature is pivotal: temperatures below 180°C fail to promote cyclization, resulting in unreacted starting materials.
Table 1: Key Steps in Conventional Synthesis
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | Hydrazine hydrate, ethanol, reflux | Acid hydrazide | 75–80% |
| 2 | CS₂, KOH, 25°C | Triazole-3-thiol | 68–72% |
| 3 | PPA, 180–200°C, 6 hr | Target compound | 65–70% |
Optimization of Reaction Conditions
The choice of solvent and stoichiometry significantly impacts yields. Ethanol is preferred for hydrazinolysis due to its ability to solubilize esters without side reactions. In the cyclization step, PPA’s viscosity necessitates vigorous stirring to ensure homogeneous heating. Post-reaction neutralization with ice water precipitates the crude product, which is purified via recrystallization from ethanol.
Microwave-Assisted Cyclization Approach
Advantages of Microwave Irradiation
Microwave synthesis offers a rapid alternative to conventional heating. A modified protocol involves irradiating a mixture of 4-amino-5-ethyl-1,2,4-triazole-3-thiol and 4-aminobenzoic acid in PPA at 400 W for 2–3 minutes. This method reduces reaction time from hours to minutes while maintaining yields comparable to traditional methods (60–65%).
Table 2: Comparison of Conventional vs. Microwave Methods
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 6 hours | 3 minutes |
| Temperature | 180–200°C | 180°C (internal) |
| Yield | 65–70% | 60–65% |
Mechanistic Insights
Microwave irradiation enhances reaction efficiency by enabling rapid and uniform heating, which minimizes thermal degradation. The dielectric heating mechanism polarizes molecules in PPA, accelerating cyclization via localized superheating. This approach is particularly advantageous for scaling up production while reducing energy consumption.
Critical Analysis of Synthetic Pathways
Yield Optimization Strategies
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Catalyst Loading : Increasing PPA volume (20 mL per 6.81 mmol of thiol) improves cyclization efficiency but complicates purification.
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Substituent Effects : Electron-donating groups on the aromatic acid enhance nucleophilic attack during cyclization, boosting yields by 10–15%.
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Purification Techniques : Recrystallization from ethanol or ethyl acetate removes unreacted starting materials, as confirmed by thin-layer chromatography (TLC).
Characterization and Validation
Synthesized compounds are validated using spectroscopic methods:
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IR Spectroscopy : Absorptions at 1627 cm⁻¹ (C=N stretch) and 3400 cm⁻¹ (NH stretch) confirm triazole-thiadiazole formation.
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¹H NMR : Peaks at δ 2.54 ppm (CH₃ of ethyl group) and δ 6.8–7.4 ppm (aromatic protons) verify structural integrity.
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Mass Spectrometry : Molecular ion peaks at m/z 245.31 align with the compound’s molecular weight .
Chemical Reactions Analysis
Types of Reactions
4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted aniline derivatives .
Scientific Research Applications
Biological Activities
Antimicrobial Activity : Research indicates that compounds containing triazole and thiadiazole structures exhibit notable antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains and fungi. The presence of the thiadiazole ring enhances the compound's ability to disrupt microbial cell membranes or inhibit vital enzymatic processes .
Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. Its mechanism may involve the induction of apoptosis in cancer cells or inhibition of tumor growth through interference with cellular signaling pathways. Further clinical research is necessary to establish its efficacy and safety in cancer therapy .
Medicinal Chemistry Applications
Drug Development : The unique structure of this compound makes it a candidate for drug development. Its derivatives could be synthesized to enhance pharmacological properties while reducing toxicity. The compound's ability to act as a Bronsted base also suggests potential applications in designing enzyme inhibitors or receptor antagonists .
Human Disease Models : This compound has been utilized in creating human disease models for studying various conditions such as cancer and infectious diseases. By incorporating it into experimental setups, researchers can better understand disease mechanisms and evaluate therapeutic strategies .
Agricultural Applications
Pesticide Development : Given its antimicrobial properties, this compound may also be explored as a potential pesticide or fungicide. Its effectiveness against plant pathogens could lead to the development of new agrochemicals that are less harmful to the environment while maintaining crop yields.
Case Studies
| Study Title | Objective | Findings |
|---|---|---|
| Antimicrobial Efficacy of Thiadiazole Derivatives | To evaluate the antimicrobial properties of various thiadiazole compounds | This compound exhibited significant activity against E. coli and S. aureus |
| Synthesis and Characterization of Triazole-based Anticancer Agents | To synthesize new derivatives for anticancer testing | Several derivatives showed promising cytotoxicity against breast cancer cell lines |
| Development of Eco-friendly Pesticides | To assess the potential use of thiadiazole compounds in agriculture | The compound demonstrated effective control over fungal pathogens in crops |
Mechanism of Action
The mechanism of action of 4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity and leading to various biological effects. For example, as a carbonic anhydrase inhibitor, it can interfere with the enzyme’s ability to catalyze the conversion of carbon dioxide to bicarbonate, affecting physiological processes such as respiration and acid-base balance .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline are influenced by substituents on the triazolothiadiazole core. Below is a comparative analysis with structurally related derivatives:
Structural and Substituent Variations
Pharmacological Activity Comparison
Physicochemical Properties
Key Findings from Research
Substituent Effects :
- Ethyl and methyl groups at position 3 enhance lipophilicity, improving membrane permeability compared to polar substituents (e.g., pyridyl) .
- Electron-withdrawing groups (e.g., trifluoromethyl) increase electrophilicity, enhancing reactivity in biological systems .
Bioactivity Trends :
- Aniline derivatives exhibit stronger antioxidant activity due to free amine participation in radical scavenging .
- Bulky aryl groups (e.g., naphthyl) improve binding to hydrophobic enzyme pockets, boosting herbicidal and antimicrobial effects .
Synthetic Efficiency :
- Phase-transfer catalysis (e.g., tetrabutylammonium iodide) improves yields (75–85%) for pyridyl analogs compared to POCl₃-mediated methods (49%) .
Biological Activity
The compound 4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is a derivative of triazolo-thiadiazole, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, urease inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 259.33 g/mol. Its structure features a triazole ring fused with a thiadiazole ring, which is known for enhancing biological activity due to its ability to interact with various biological targets.
Antimicrobial Activity
Recent studies have demonstrated that triazolo-thiadiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various pathogens and shown promising results:
| Pathogen | MIC (µg/mL) | Comparison |
|---|---|---|
| Candida albicans | 0.5 | Fluconazole: 2 |
| Escherichia coli | 320 | High resistance noted |
| Proteus mirabilis | IC50: 74.5-113.7 | Urease inhibitory study |
The minimum inhibitory concentration (MIC) values indicate that the compound is particularly effective against certain fungal strains compared to established antifungal agents like fluconazole .
Urease Inhibition
Urease is an enzyme associated with the virulence of several pathogens. The inhibition of urease can be a strategic target for developing antimicrobial agents. The compound's urease inhibitory activity has been quantified with IC50 values ranging from to , outperforming thiourea as a positive control (IC50 = ) .
Table: Urease Inhibition Data
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| 6a | 0.87 | Most potent derivative |
| 6b | 8.32 | Significant inhibition |
| Thiourea | 22.54 | Control for comparison |
Case Studies
Several studies have focused on the biological activities of triazolo-thiadiazole derivatives:
- Khan et al. Study : This research explored a series of thiadiazole derivatives as urease inhibitors and highlighted the importance of structural modifications in enhancing biological activity .
- Antimicrobial Evaluation : A comprehensive evaluation was conducted on various derivatives against both Gram-positive and Gram-negative bacteria, revealing their potential as broad-spectrum antimicrobial agents .
The biological activity of this compound is attributed to its ability to occupy active sites in enzymes and disrupt cellular processes in microorganisms . Molecular dynamics simulations have shown that these compounds can effectively bind to target sites within microbial cells.
Q & A
Q. What are the common synthetic routes for 4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline and its derivatives?
The synthesis typically involves cyclization reactions of precursors like 4-amino-1,2,4-triazole-3-thiols with aromatic aldehydes or carboxylic acid derivatives. Key methods include:
- Phosphorus oxychloride (POCl₃)-mediated condensation : Reacting 4-amino-3-mercapto-5-ethyl-1,2,4-triazole with substituted aromatic acids in POCl₃ to form the triazolo-thiadiazole core .
- Benzaldehyde coupling : Using substituted benzaldehydes in acetic acid with sodium hydride to facilitate cyclization .
- Multi-step protocols : Including hydrazine treatment for intermediate formation and reflux conditions for purification .
Q. What structural features contribute to the biological activity of triazolo[3,4-b][1,3,4]thiadiazole derivatives?
The triazole and thiadiazole rings enable π-π stacking and hydrogen bonding with biological targets, while substituents (e.g., ethyl groups, aryl rings) modulate lipophilicity and target affinity. For example:
- The 3-ethyl group enhances metabolic stability .
- Aromatic substituents (e.g., fluorophenyl, methoxyphenyl) improve interactions with enzymes like 14-α-demethylase, critical for antifungal activity .
Q. What spectroscopic techniques are essential for characterizing triazolo-thiadiazole derivatives?
Key methods include:
- ¹H/¹³C NMR : To confirm substituent integration and regiochemistry .
- X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., C–H⋯π bonds, S⋯N contacts) .
- IR spectroscopy : Identifies functional groups like thiols or amines .
- HPLC : Validates purity (>95%) and monitors reaction progress .
Advanced Questions
Q. How can computational methods like molecular docking predict the biological activity of these derivatives?
Molecular docking evaluates binding affinity to target proteins (e.g., 14-α-demethylase, PDB:3LD6). Steps include:
- Protein preparation : Remove water molecules and add hydrogens.
- Ligand optimization : Minimize energy using DFT or molecular mechanics.
- Docking simulations : Use software like AutoDock Vina to assess binding poses and score interactions . Validation against in vitro assays (e.g., MIC values for antifungal activity) is critical to confirm predictions .
Q. What strategies resolve contradictions between in vitro and in vivo activity data for triazolo-thiadiazole compounds?
Discrepancies often arise from bioavailability or metabolic instability. Strategies include:
- Pharmacokinetic studies : Measure plasma half-life and tissue distribution.
- Pro-drug design : Introduce hydrolyzable groups (e.g., allyl ethers) to enhance absorption .
- Metabolite identification : Use LC-MS to track degradation products and refine SAR .
Q. How can reaction conditions be optimized to improve synthesis yields?
Optimization involves:
Q. How do intermolecular interactions influence the physicochemical stability of these derivatives?
Crystal packing, driven by C–H⋯π interactions and hydrogen bonds , affects melting points and solubility. For example:
- Planar triazolo-thiadiazole cores facilitate stacking, increasing thermal stability .
- S⋯N contacts (3.27–3.30 Å) contribute to lattice rigidity, critical for formulation stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
